(2E)-N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-3-(furan-2-yl)prop-2-enamide
Description
Properties
IUPAC Name |
(E)-N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-3-(furan-2-yl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2/c1-21(2)17-18-11-12-10-13(5-7-15(12)20-17)19-16(22)8-6-14-4-3-9-23-14/h3-4,6,8-9,11,13H,5,7,10H2,1-2H3,(H,19,22)/b8-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWGKKNCMTHEOLQ-SOFGYWHQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=C2CC(CCC2=N1)NC(=O)C=CC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=NC=C2CC(CCC2=N1)NC(=O)/C=C/C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2E)-N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-3-(furan-2-yl)prop-2-enamide, a derivative of tetrahydroquinazoline, has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potentials, and relevant research findings.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Key mechanisms include:
- Inhibition of Enzymatic Activity : Research indicates that tetrahydroquinazoline derivatives can inhibit human topoisomerase II, an enzyme crucial for DNA replication and repair. This inhibition can lead to apoptosis in cancer cells, making it a potential anticancer agent .
- Antimicrobial Properties : Some studies have suggested that related compounds exhibit antibacterial activity against Gram-positive bacteria, indicating a possible role in treating infections .
Biological Activity Overview
Case Studies and Research Findings
- Anticancer Activity : A study focused on the synthesis and evaluation of tetrahydroquinazoline derivatives demonstrated that these compounds could induce apoptosis in various cancer cell lines through topoisomerase II inhibition. The synthesized derivatives showed significant cytotoxicity with IC50 values in the low micromolar range .
- Antimicrobial Evaluation : Another research effort evaluated the antibacterial properties of related tetrahydroquinazoline compounds. The results indicated that certain derivatives exhibited notable activity against both resistant and sensitive strains of bacteria, suggesting their potential as new antimicrobial agents .
- Neuropharmacological Effects : The compound's structural similarity to known neuroactive agents suggests it may interact with neurotransmitter systems. Preliminary studies involving receptor binding assays indicated potential activity at G protein-coupled receptors (GPCRs), which play a critical role in neurological functions .
Comparison with Similar Compounds
Tetrahydroquinazoline Derivatives
The tetrahydroquinazoline core is structurally related to benzothiazole derivatives described in (e.g., N-(6-trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide). Key differences include:
- Electron-Withdrawing Groups: The benzothiazole derivatives in feature trifluoromethyl groups, which enhance metabolic stability and lipophilicity compared to the dimethylamino group in the target compound.
- Substituent Positioning : The acrylamide side chain in the target compound is positioned at the 6-position of the tetrahydroquinazoline, whereas benzothiazole derivatives in have acetamide groups at the 2-position.
Table 1: Structural Comparison of Heterocyclic Analogues
*LogP estimated using fragment-based methods.
Acrylamide-Containing Molecules
The acrylamide group in the target compound is analogous to the triazole-linked fluorinated chains in (Compound 16). However, the furan moiety introduces distinct electronic and steric effects:
- Hydrogen Bonding : The furan oxygen may act as a hydrogen-bond acceptor, contrasting with the fluorinated chains in Compound 16, which prioritize hydrophobic interactions .
- Synthetic Complexity : The target compound’s synthesis likely involves conjugate addition or amidation steps, whereas Compound 16 employs click chemistry for triazole formation .
Pharmacokinetic and Physicochemical Properties
Solubility and Stability
- Metabolic Stability: The dimethylamino group in the target compound could undergo N-demethylation, whereas trifluoromethyl groups in analogues resist metabolic degradation.
Table 2: Physicochemical Properties
| Property | Target Compound | N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide |
|---|---|---|
| Water Solubility (mg/mL) | ~0.05 (predicted) | ~0.01 (predicted) |
| Metabolic Sites | Dimethylamino | Trifluoromethyl (stable) |
| Hydrogen Bond Donors | 2 | 1 |
Research Findings and Hypothetical Activity
For example:
- The tetrahydroquinazoline core resembles ATP-competitive kinase inhibitors (e.g., gefitinib derivatives).
- The acrylamide group could enable covalent binding to cysteine residues in kinase active sites, akin to ibrutinib .
Q & A
Q. What are the optimal synthetic routes for (2E)-N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-3-(furan-2-yl)prop-2-enamide, and how can reaction yields be improved?
- Methodological Answer : The synthesis of this compound likely involves coupling a tetrahydroquinazoline core with a furan-containing propenamide moiety. Key steps include:
- Core Preparation : Start with 5,6,7,8-tetrahydroquinazolin-6-amine derivatives. Protect reactive groups (e.g., dimethylamino) during functionalization to avoid side reactions .
- Propenamide Synthesis : Use a Wittig or Horner-Wadsworth-Emmons reaction to generate the (2E)-configured α,β-unsaturated amide. Ensure stereochemical control via reaction temperature and catalyst selection (e.g., Pd-mediated coupling) .
- Coupling Optimization : Test solvents (e.g., DMF, THF) and coupling agents (e.g., EDC/HOBt) to enhance yield. Monitor by TLC (Rf ~0.5 in ethyl acetate/hexane) and purify via column chromatography .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should researchers prioritize?
- Methodological Answer :
- NMR :
- ¹H NMR : Look for the trans (E)-configured double bond (δ 6.5–7.5 ppm, coupling constant J ≈ 15–16 Hz). The furan protons appear as a triplet (δ 6.3–6.5 ppm), and tetrahydroquinazoline protons resonate at δ 1.5–3.0 ppm .
- ¹³C NMR : Confirm the carbonyl (δ 165–170 ppm) and aromatic carbons (δ 110–150 ppm) .
- IR : Identify amide C=O stretch (~1650 cm⁻¹) and furan C-O-C (~1250 cm⁻¹) .
- HRMS : Validate molecular formula (e.g., C₁₈H₂₂N₄O₂) with <2 ppm error .
Q. What preliminary biological assays are recommended to explore its bioactivity?
- Methodological Answer :
- Kinase Inhibition Screening : Use ADP-Glo™ assays against kinases (e.g., EGFR, VEGFR) due to the quinazoline scaffold’s known kinase-binding properties .
- Antimicrobial Testing : Perform MIC assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) at 1–100 µM concentrations .
- Cytotoxicity : Evaluate IC₅₀ values in cancer cell lines (e.g., HeLa, MCF-7) via MTT assays .
Advanced Research Questions
Q. How does the stereochemistry of the propenamide moiety (2E vs. 2Z) influence target binding and bioactivity?
- Methodological Answer :
- Synthesis of Diastereomers : Prepare both E/Z isomers using stereoselective catalysts (e.g., chiral Pd complexes) and confirm geometry via NOESY .
- Molecular Docking : Compare binding modes to kinase ATP pockets (e.g., EGFR PDB: 1M17). The E-configuration may enhance π-π stacking with phenylalanine residues .
- Activity Correlation : Test isomers in kinase inhibition assays; E-isomers typically show 5–10x higher potency due to optimal spatial alignment .
Q. What strategies can resolve contradictions in SAR studies between in vitro and in vivo models for this compound?
- Methodological Answer :
- Metabolic Stability : Perform liver microsome assays (human/rat) to identify rapid degradation (e.g., furan oxidation). Introduce electron-withdrawing groups (e.g., CF₃) to improve stability .
- Prodrug Design : Mask polar groups (e.g., amide) with ester prodrugs to enhance bioavailability. Test plasma hydrolysis rates .
- PK/PD Modeling : Use compartmental models to correlate in vitro IC₅₀ with in vivo efficacy. Adjust dosing regimens based on AUC and Cₘₐₓ .
Q. How can computational methods guide the optimization of this compound’s selectivity against off-target proteins?
- Methodological Answer :
- QSAR Modeling : Train models on datasets of quinazoline derivatives to predict selectivity drivers (e.g., logP, H-bond acceptors) .
- MD Simulations : Simulate binding dynamics (100 ns trajectories) to identify flexible regions causing off-target binding. Rigidify the tetrahydroquinazoline ring via methyl substitutions .
- Free Energy Perturbation (FEP) : Calculate ΔΔG for key residue mutations (e.g., T790M in EGFR) to prioritize synthetic modifications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
